molecular formula C4HCl2NOS B12961004 4-Chlorothiazole-5-carbonyl chloride

4-Chlorothiazole-5-carbonyl chloride

Cat. No.: B12961004
M. Wt: 182.03 g/mol
InChI Key: NLFKXBFEVNOWHA-UHFFFAOYSA-N
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Description

4-Chlorothiazole-5-carbonyl chloride is a chemical compound with significant relevance in various fields of scientific research and industrial applications. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. The presence of a chlorine atom at the 4-position and a carbonyl chloride group at the 5-position makes this compound highly reactive and versatile for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorothiazole-5-carbonyl chloride typically involves the chlorination of thiazole derivatives. One common method is the Vilsmeier-Haack reaction, which uses phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the carbonyl chloride group at the 5-position of the thiazole ring . The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the Vilsmeier-Haack reaction makes it suitable for industrial applications, where the compound can be produced in bulk quantities for further use in various chemical processes.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorothiazole-5-carbonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted thiazole derivatives, which can be further functionalized for specific applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

4-Chlorothiazole-5-carbonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chlorothiazole-5-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce functional groups and modify the thiazole ring. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .

Comparison with Similar Compounds

Uniqueness: 4-Chlorothiazole-5-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which allows for a wide range of chemical transformations. This reactivity makes it a valuable intermediate in the synthesis of complex organic molecules and bioactive compounds.

Properties

Molecular Formula

C4HCl2NOS

Molecular Weight

182.03 g/mol

IUPAC Name

4-chloro-1,3-thiazole-5-carbonyl chloride

InChI

InChI=1S/C4HCl2NOS/c5-3-2(4(6)8)9-1-7-3/h1H

InChI Key

NLFKXBFEVNOWHA-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(S1)C(=O)Cl)Cl

Origin of Product

United States

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